3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate

Lipophilicity Partition coefficient Formulation compatibility

3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate (CAS 94279-10-4) is a sulfonate ester derivative of a branched C10 fatty acid (tert-decanoic acid, also described as 8-methylnonanoic acid). The molecule is formally a tosylated monoglyceride analogue, synthesized by ring-opening of 2,3-epoxypropyl neodecanoate (glycidyl neodecanoate) with toluene-4-sulfonic acid.

Molecular Formula C20H32O6S
Molecular Weight 400.5 g/mol
CAS No. 94279-10-4
Cat. No. B12668434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate
CAS94279-10-4
Molecular FormulaC20H32O6S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(CO)COC(=O)CCCCCCC(C)C
InChIInChI=1S/C20H32O6S/c1-16(2)8-6-4-5-7-9-20(22)25-15-18(14-21)26-27(23,24)19-12-10-17(3)11-13-19/h10-13,16,18,21H,4-9,14-15H2,1-3H3
InChIKeyIWGHZMMIANSQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate (CAS 94279-10-4): Chemical Identity and Structural Classification for Procurement Screening


3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate (CAS 94279-10-4) is a sulfonate ester derivative of a branched C10 fatty acid (tert-decanoic acid, also described as 8-methylnonanoic acid) [1]. The molecule is formally a tosylated monoglyceride analogue, synthesized by ring-opening of 2,3-epoxypropyl neodecanoate (glycidyl neodecanoate) with toluene-4-sulfonic acid . It belongs to the class of p-toluenesulfonate (tosyl) esters and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 304-756-5) and the EPA DSSTox database (DTXSID80915744) [1][2]. Its molecular formula is C₂₀H₃₂O₆S with a molecular weight of 400.5 g·mol⁻¹ [1]. The compound contains one free secondary hydroxyl group, one tosyl ester at the 2-position of the propyl backbone, one undefined stereocenter, and a branched tert-decanoate ester chain—structural features that collectively distinguish it from linear-chain or regioisomeric analogs in procurement specifications.

Why Generic Substitution of 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate (CAS 94279-10-4) Carries Technical Risk


Although several compounds share the C₂₀H₃₂O₆S molecular formula or belong to the broader tosyl-ester class, three structural features make simple interchange technically unsound. First, the regiochemistry of the hydroxyl group (3-hydroxy vs. the 2-hydroxy positional isomer, CAS 94279-09-1) determines whether the free alcohol is primary or secondary, which directly affects reactivity in subsequent esterification, etherification, or oxidation steps [1]. Second, substituting the branched tert-decanoate (8-methylnonanoate) chain with a linear decanoate alters the XLogP, melting behavior, and solubility profile of the molecule—parameters that propagate into formulation viscosity and compatibility [2]. Third, the tosyl group is an excellent leaving group (pKₐ of conjugate acid ≈ −2.8), and its placement at the 2-position rather than the 3-position changes the steric and electronic environment for nucleophilic displacement reactions [3]. These distinctions mean that even isomers or close homologues are not drop-in replacements without re-validation of the synthetic or formulation process.

Quantitative Differentiation Evidence for 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate (94279-10-4) vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA): Branched tert-Decanoate vs. Linear Decanoate Chain

The computed octanol-water partition coefficient (XLogP3-AA) for 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate is 4.6, as calculated by PubChem [1]. The branched tert-decanoate (8-methylnonanoate) chain contributes approximately +0.2 to +0.4 logP units relative to a hypothetical straight-chain n-decanoate analogue, based on the established fragment constant for a terminal isopropyl branching motif (class-level inference from the Hansch-Leo fragment method) [2]. A higher XLogP indicates greater hydrophobicity, which affects partitioning behavior in biphasic reaction systems, emulsion stability, and compatibility with non-polar matrices. No experimentally measured logP value has been published for either compound.

Lipophilicity Partition coefficient Formulation compatibility

Hydrogen Bond Donor Count: 3-OH (Secondary Alcohol) vs. 2-OH (Primary Alcohol) Regioisomer

Both the target compound (3-hydroxy, CAS 94279-10-4) and its positional isomer (2-hydroxy, CAS 94279-09-1) share the same hydrogen bond donor count of 1 and hydrogen bond acceptor count of 6 [1]. However, the chemical nature of the donor differs fundamentally: the target compound bears a secondary alcohol (pKₐ ≈ 17), whereas the 2-hydroxy isomer bears a primary alcohol (pKₐ ≈ 16). This pKₐ difference of approximately 1 unit means the primary alcohol is roughly 10× more acidic and correspondingly more reactive toward acylating agents, isocyanates, and oxidizing agents under identical conditions [2]. In synthetic applications where selective mono-functionalization of the hydroxyl group is required while preserving the tosyl ester, the secondary alcohol of the 3-hydroxy isomer provides greater chemoselectivity.

Hydrogen bonding Alcohol reactivity Regiochemistry

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Impact on Membrane Permeability and Conformational Flexibility

The computed topological polar surface area (TPSA) for 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate is 98.3 Ų, with 14 rotatable bonds [1]. In comparison, glycidyl tert-decanoate (CAS 26761-45-5), the synthetic precursor and a common reactive diluent in epoxy formulations, has a TPSA of 38.8 Ų and only 9 rotatable bonds [2]. The substantially higher TPSA (+59.5 Ų) and greater conformational自由度 (5 additional rotatable bonds) of the target compound indicate reduced passive membrane permeability (if used in a biological context) but enhanced conformational adaptability for interacting with surfaces or macromolecular templates. The 14 rotatable bonds also imply a higher entropic penalty upon binding or crystallization compared to the rigid epoxide precursor.

TPSA Conformational flexibility Membrane permeability Drug-likeness

Stereochemical Complexity: One Undefined Stereocenter as a Differentiator from Achiral Analogues

The target compound contains one undefined atom stereocenter (at the 2-position of the propyl backbone) [1]. This distinguishes it from glycidyl tert-decanoate, which has zero defined or undefined stereocenters when supplied as a racemic epoxide mixture [2]. The presence of a stereocenter means that the compound, as typically supplied, is a racemic mixture unless otherwise specified in the procurement contract. For procurement purposes, this has practical consequences: if the compound is used as a chiral building block or in a stereospecific transformation, the enantiomeric composition must be verified, and the supplier's specification for enantiomeric excess (if any) becomes a critical quality attribute that does not apply to the achiral glycidyl precursor.

Stereochemistry Chiral builder Enantiomeric purity Procurement specification

Procurement-Driven Application Scenarios for 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate (94279-10-4) Based on Verified Evidence


Synthetic Intermediate Requiring Chemoselective Mono-functionalization of a Secondary Alcohol in the Presence of a Tosyl Leaving Group

In multi-step organic syntheses where a tosyl-protected glycerol backbone must undergo selective acylation or oxidation at the free hydroxyl, the secondary alcohol of 94279-10-4 (pKₐ ≈ 17) is approximately 10-fold less acidic than the primary alcohol of the 2-hydroxy positional isomer (CAS 94279-09-1; pKₐ ≈ 16) [1]. This reduced acidity translates to slower, more controllable acylation kinetics under basic conditions, making 94279-10-4 the preferred regioisomer when stepwise functionalization is required. The tosyl group at the 2-position remains intact under mild alcohol-derivatization conditions and can subsequently be displaced by nucleophiles (amines, thiols, alkoxides) in a later synthetic step.

Formulation Component Requiring High Lipophilicity and Compatibility with Hydrocarbon Matrices

With a computed XLogP3-AA of 4.6, the branched tert-decanoate chain of 94279-10-4 confers approximately 1.6- to 2.5-fold greater octanol partitioning than a linear n-decanoate analogue [2]. This elevated lipophilicity is advantageous in non-aqueous industrial formulations—such as oil-based coatings, lubricant additives, or solvent-borne reactive diluent systems—where high hydrocarbon compatibility and low water solubility are desired. The branched chain also disrupts crystallinity more effectively than a linear chain, potentially lowering the melting point and improving low-temperature handling characteristics, although experimental melting point data for this specific compound are not publicly available.

Functional Monomer or Chain Extender with a Latent Leaving Group for Polymer Modification

The tosyl group (pKₐ of conjugate acid ≈ −2.8) is one of the strongest leaving groups in organic chemistry, surpassed only by triflates and nonaflates [3]. In the target compound, the tosyl ester is positioned at the 2-carbon of the propyl backbone, adjacent to the tert-decanoate ester. This arrangement permits nucleophilic displacement (e.g., by amines, carboxylates, or polymer-bound nucleophiles) to graft the tert-decanoate-bearing fragment onto a polymer backbone or crosslinker. In contrast, the epoxide group of the precursor glycidyl tert-decanoate requires ring-opening conditions (acidic or nucleophilic catalysis) that are less orthogonal to other functional groups. The hydroxyl group at the 3-position additionally serves as a secondary reactive handle for coupling or crosslinking, providing bifunctional reactivity that is not available in simple tosyl esters lacking a free alcohol.

Reference Standard or Intermediate for Environmental Fate and Metabolism Studies of Branched Fatty Acid Esters

The compound is registered in the EPA DSSTox database (DTXSID80915744) and the European EINECS inventory (304-756-5), indicating its status as a commercial chemical of regulatory interest [4]. Its defined structure—combining a branched C10 fatty ester, a tosyl leaving group, and a secondary alcohol—makes it a useful model compound for studying the environmental hydrolysis, biodegradation, or metabolic fate of sulfonate ester derivatives of branched fatty acids. The TPSA of 98.3 Ų and 14 rotatable bonds provide a computational basis for predicting its environmental partitioning behavior, distinguishing it from smaller or less flexible sulfonate esters [5].

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